3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride
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Overview
Description
3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C11H13NO4. It is a derivative of 3-amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid, which is a chiral compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Starting from 3-aminopropanoic acid: The synthesis begins with 3-aminopropanoic acid, which undergoes a reaction with benzo[d][1,3]dioxol-5-ylmethyl chloride under specific reaction conditions to form the desired compound.
Using a Grignard reagent: Another method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a suitable carbonyl compound to form the intermediate, followed by further reactions to obtain the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products are various substituted derivatives of the original compound.
Scientific Research Applications
3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biological studies to investigate its effects on various biological systems and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in the chemical industry for the synthesis of various products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride is similar to other compounds with similar structures, such as:
3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid: This is the parent compound without the hydrochloride group.
Other amino acid derivatives: Compounds with similar amino acid structures and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with biological systems in a unique way. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9;/h1-2,4,8H,3,5-6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJODRYHTMHTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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